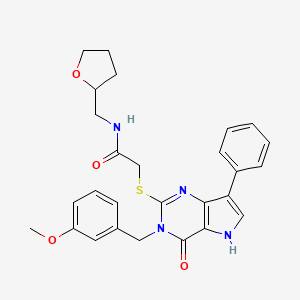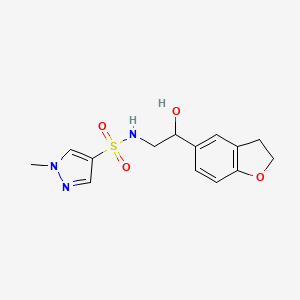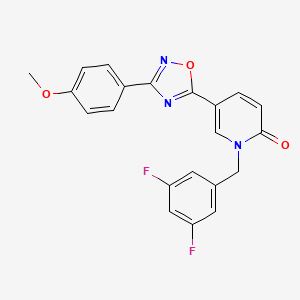
1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a chemical with the molecular formula C21H15F2N3O3 . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine core, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The compound also contains difluorobenzyl, methoxyphenyl, and oxadiazol functional groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Compounds similar to the query, like those involving pyridin-4-yl-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds displayed moderate to good antimicrobial activity, indicating potential uses in the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Cancer Treatment Potential : Related compounds, specifically 1,2,4-oxadiazole derivatives, have shown promise as apoptosis inducers and potential anticancer agents. These compounds were found to have activity against several breast and colorectal cancer cell lines, suggesting their utility in cancer treatment (Zhang, Kasibhatla, Kuemmerle, et al., 2005).
Antioxidant Properties : Research on 1,3,4-oxadiazole derivatives containing a pyridine ring has revealed significant antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases or in the development of antioxidant agents (Maheshwari, Chawla, & Saraf, 2011).
Organic Light-Emitting Diodes (OLEDs) : Some pyridine- and oxadiazole-containing compounds have been utilized in the development of OLEDs. Their electron-injection/hole-blocking properties are leveraged to improve the efficiency of these devices (Wang, Jung, Hua, et al., 2001).
Antimicrobial and Antifungal Agents : A series of novel compounds derived from similar chemical structures have shown moderate to good activities against various bacterial and fungal strains, highlighting their potential as antimicrobial and antifungal agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential bioactive properties, given that substituted pyridines are found in numerous bioactive molecules . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3/c1-28-18-5-2-14(3-6-18)20-24-21(29-25-20)15-4-7-19(27)26(12-15)11-13-8-16(22)10-17(23)9-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLIWVLEJQGOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)
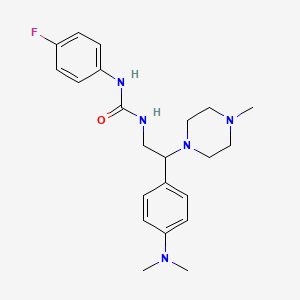

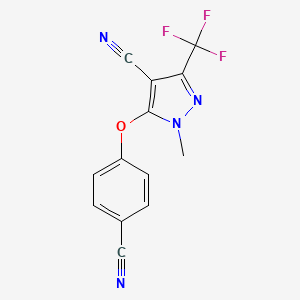
![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)
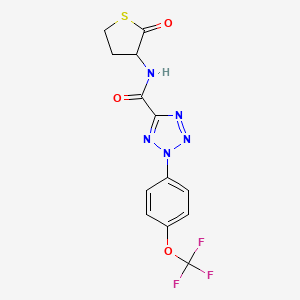
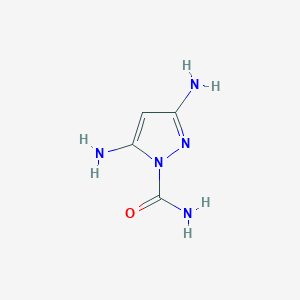
![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2430543.png)
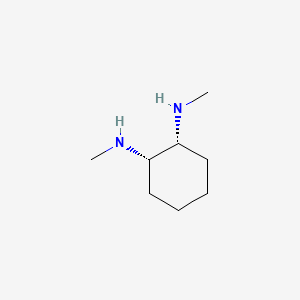
![9-(3-chlorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2430546.png)
